Leukotriene A4 methyl ester Leukotriene A4 methyl ester Leukotriene B3 and Leukotriene B4 precursor. Derivative of arachidonic acid. Active in vitro.
Leukotriene A4 (LTA4) is synthesized in mast cells, eosinophils, and neutrophils from arachidonic acid by 5-lipoxygenase (5-LO), which exhibits both lipoxygenase and LTA4 synthase activities. LTA4 is rapidly metabolized by LTA4 hydrolase or LTC4 synthase to LTB4 or LTC4, respectively. LTA4, from leukocytes, is known to undergo transcellular metabolism in platelets, erythrocytes, and endothelial cells. Further metabolism of LTA4 by 15-LO leads to lipoxin biosynthesis. LTA4 as a free acid is highly unstable. The methyl ester is stable and can be readily hydrolyzed to the free acid as needed.
LTA4 (Leukotriene A4 methyl ester) is an unstable intermediate in the biosynthesis of LTB4 and LTC4.

Brand Name: Vulcanchem
CAS No.: 73466-12-3
VCID: VC21337407
InChI: InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7-,11-10-,13-12+,16-14+/t19-,20-/m0/s1
SMILES: CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC
Molecular Formula: C21H32O3
Molecular Weight: 332.5 g/mol

Leukotriene A4 methyl ester

CAS No.: 73466-12-3

VCID: VC21337407

Molecular Formula: C21H32O3

Molecular Weight: 332.5 g/mol

* For research use only. Not for human or veterinary use.

Leukotriene A4 methyl ester - 73466-12-3

Description

Leukotriene A4 methyl ester is a synthetic derivative of leukotriene A4, a naturally occurring compound involved in the biosynthesis of leukotrienes and lipoxins. These compounds play significant roles in inflammatory processes and are derived from arachidonic acid through the action of 5-lipoxygenase in cells such as mast cells, eosinophils, and neutrophils .

Synthesis and Stability

Leukotriene A4 methyl ester is synthesized as a more stable form of leukotriene A4, which is inherently unstable due to its epoxide group. The methyl ester form is used to enhance stability during storage and handling .

Handling and Storage

  • Storage Conditions: Recommended storage at -80°C to maintain stability for at least one year .

  • Shipping Conditions: Typically shipped on dry ice or blue ice to prevent degradation .

Biological Role and Applications

Leukotriene A4 is a key intermediate in the biosynthesis of leukotriene B4 and cysteinyl leukotrienes (e.g., LTC4), which are potent pro-inflammatory mediators. The methyl ester form serves as a substrate for enzymes like leukotriene A4 hydrolase and leukotriene C4 synthase, albeit indirectly after hydrolysis to the free acid form .

Research Findings

  • Hydrolysis Studies: Alkaline hydrolysis of leukotriene A4 methyl ester in acetone yields higher amounts of leukotriene A4 compared to methanol. The maximum concentration is achieved after 60 minutes .

  • Biological Effects: Leukotriene A4 can mobilize calcium ions in human neutrophils, indicating its role in cellular signaling .

Chemical and Enzymatic Transformations

Leukotriene A4, but not its methyl ester, is converted into leukotriene B4 by an enzyme in mammalian plasma. This conversion is crucial for generating chemotactic gradients at inflammatory sites .

Enzymatic Involvement

  • Leukotriene A4 Hydrolase (LTA4H): This enzyme catalyzes the conversion of leukotriene A4 to leukotriene B4. Inhibitors of LTA4H have been developed to modulate leukotriene biosynthesis and potentially treat inflammatory diseases .

Solubility in Various Solvents

SolventSolubility
Acetone>50 mg/ml
DMF>50 mg/ml
DMSO>50 mg/ml
Ethanol>50 mg/ml
PBS pH 7.2Insoluble
CAS No. 73466-12-3
Product Name Leukotriene A4 methyl ester
Molecular Formula C21H32O3
Molecular Weight 332.5 g/mol
IUPAC Name methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate
Standard InChI InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7-,11-10-,13-12+,16-14+/t19-,20-/m0/s1
Standard InChIKey WTKAVFHPLJFCMZ-NIBLXIPLSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C=C\C=C\[C@H]1[C@@H](O1)CCCC(=O)OC
SMILES CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC
Canonical SMILES CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC
Synonyms leukotriene A methyl ester
leukotriene A methyl ester, (2alpha,3beta(1E,3E,5Z,8Z))-(+-)-isomer
leukotriene A methyl ester, (2S-(2alpha,3beta(1E,3E,5Z,8Z)))-isomer
leukotriene A4 methyl ester
LTA4 ME
methyl-(11,12,14,15-(2)H4)-oxidoeicosatetraenoate
PubChem Compound 6478221
Last Modified Aug 15 2023

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